molecular formula C8H10N4S2 B073729 [4-(Carbamothioylamino)phenyl]thiourea CAS No. 1519-70-6

[4-(Carbamothioylamino)phenyl]thiourea

Cat. No.: B073729
CAS No.: 1519-70-6
M. Wt: 226.3 g/mol
InChI Key: AMNPXXIGUOKIPP-UHFFFAOYSA-N
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Description

[4-(Carbamothioylamino)phenyl]thiourea is a thiourea derivative that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound has a unique chemical structure that makes it a promising candidate for drug development and pollution management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Carbamothioylamino)phenyl]thiourea typically involves the reaction of 4-aminophenylthiourea with carbon disulfide under specific conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Carbamothioylamino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

[4-(Carbamothioylamino)phenyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in pollution management and as a component in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of [4-(Carbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a similar structure but lacking the carbamothioylamino group.

    1,4-Phenylenebis(thiourea): Another thiourea derivative with a different substitution pattern.

Uniqueness

[4-(Carbamothioylamino)phenyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and environmental management.

Properties

IUPAC Name

[4-(carbamothioylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPXXIGUOKIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164900
Record name Urea, 1,1'-p-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-70-6
Record name N,N′′-1,4-Phenylenebis[thiourea]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1,1'-p-phenylenebis(2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1,1'-p-phenylenebis(2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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